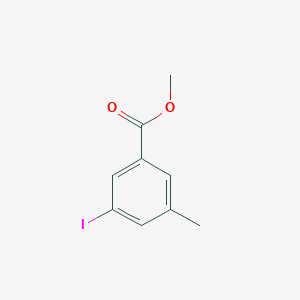

Methyl 3-iodo-5-methylbenzoate

Description

Contextualization as a Halogenated Benzoate (B1203000) Ester in Synthetic Chemistry

Methyl 3-iodo-5-methylbenzoate belongs to the class of organic compounds known as halogenated benzoate esters. This classification is based on its core structure, which consists of a benzene (B151609) ring substituted with a methyl group, an iodine atom, and a methyl ester group. Halogenation reactions are fundamental transformations in organic synthesis, serving to either directly introduce a halogen atom or to form a reactive intermediate that facilitates further chemical changes. orgsyn.org

The presence of the iodine atom, a halogen, significantly influences the reactivity of the aromatic ring. Halogenated esters of carboxylic acids are valuable reagents in organic synthesis, particularly in the production of active pharmaceutical ingredients. google.com They can react with various nucleophiles to introduce new functional groups. google.com The halogen substituent provides a reactive site that can be exploited in transition metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Here are the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

| CAS Number | 597563-45-6 |

| InChI Key | WNZCQUCEIGXSQK-UHFFFAOYSA-N |

This data is compiled from multiple sources. finetechnology-ind.comfinetechnology-ind.comcymitquimica.com

Significance as a Versatile Synthetic Building Block and Intermediate

This compound is a valuable building block in organic synthesis due to its unique combination of functional groups. The iodo-substituent, the methyl group, and the methyl ester each provide a handle for a variety of chemical transformations.

The iodine atom is particularly significant as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for constructing complex molecular architectures from simpler starting materials. For instance, similar iodinated benzoate derivatives are used in the synthesis of biologically active compounds.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-iodo-5-methylbenzoic acid, which can then be converted to other functional groups like amides or acid chlorides. biosynth.com The methyl group can also potentially undergo reactions, although it is generally less reactive than the other two functional groups.

The strategic placement of these groups on the benzene ring allows for regioselective synthesis, where reactions can be directed to specific positions on the molecule. This control is crucial in the multi-step synthesis of complex target molecules, including pharmaceuticals and materials with specific electronic or optical properties.

Properties

IUPAC Name |

methyl 3-iodo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZCQUCEIGXSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Iodo 5 Methylbenzoate and Its Precursors

Strategies for Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring is a key step in the synthesis of Methyl 3-iodo-5-methylbenzoate. This can be achieved through several methods, primarily direct iodination or a diazotization-iodination sequence.

Direct Iodination Protocols and Regioselectivity Control

Direct iodination of a precursor such as 3-methylbenzoic acid or its methyl ester presents a significant challenge in terms of regioselectivity. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. In the case of 3-methylbenzoic acid, the methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.

The directing effects of these two groups are in opposition for the desired 5-position (which is meta to the carboxylic acid and ortho to the methyl group). This conflict in directing effects can lead to a mixture of iodinated isomers, making the isolation of the desired 3-iodo-5-methylbenzoic acid difficult.

To overcome the inherent low reactivity of some aromatic rings towards direct iodination with molecular iodine, various activating methods are employed. These often involve the use of an oxidizing agent to generate a more potent electrophilic iodine species.

| Reagent/Catalyst | Description |

| N-Iodosuccinimide (NIS) | A common electrophilic iodinating agent, often used with a catalytic amount of a Brønsted or Lewis acid. |

| Iodine monochloride (ICl) | A more reactive iodinating agent than molecular iodine. |

| Trifluoroacetic acid | Can be used as a catalyst to activate iodinating agents like NIS. organic-chemistry.org |

| Iodic acid/Sulfuric acid | A powerful iodinating system for deactivated aromatic rings. nih.gov |

Diazotization-Iodination Routes

A more regioselective and often higher-yielding approach to synthesizing aryl iodides from aromatic amines is the diazotization-iodination route, which includes the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This multi-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

For the synthesis of 3-iodo-5-methylbenzoic acid, the precursor would be 3-amino-5-methylbenzoic acid. The synthesis proceeds via the following steps:

Diazotization : The amino group of 3-amino-5-methylbenzoic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form the corresponding diazonium salt. organic-chemistry.org

Iodination : The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the iodide ion (I⁻) to yield 3-iodo-5-methylbenzoic acid. organic-chemistry.org

This method provides excellent control over the position of the iodine substituent, as the starting amine dictates the final substitution pattern. A similar procedure has been described for the synthesis of 2-iodo-5-methyl-benzoic acid from 5-methyl-anthranilic acid, highlighting the utility of this pathway for substituted benzoic acids. prepchem.com

| Reaction | Description |

| Diazotization | The conversion of a primary aromatic amine to a diazonium salt using nitrous acid. organic-chemistry.orglibretexts.org |

| Sandmeyer Reaction | The reaction of an aryl diazonium salt with a copper(I) halide or cyanide to produce the corresponding aryl halide or nitrile. wikipedia.orgmasterorganicchemistry.com For iodination, a copper catalyst is not always necessary. libretexts.org |

Role of Oxidizing Agents in Electrophilic Iodination

As mentioned, direct iodination of aromatic rings with molecular iodine (I₂) is often a slow process, especially for deactivated rings. To enhance the rate and efficiency of the reaction, oxidizing agents are frequently added. These agents oxidize I₂ to a more powerful electrophilic species, often considered to be I⁺ or a species with a polarized I-X bond.

Commonly used oxidizing agents in aromatic iodination include:

Nitric Acid (HNO₃)

Hydrogen Peroxide (H₂O₂)

Iodic Acid (HIO₃) nih.gov

Peroxy acids

The general mechanism involves the oxidation of molecular iodine to generate the electrophile, which then undergoes electrophilic aromatic substitution with the arene.

Esterification Chemistry of Benzoic Acid Derivatives

The conversion of the carboxylic acid group of 3-iodo-5-methylbenzoic acid to its methyl ester, this compound, is typically achieved through Fischer-Speier esterification. wikipedia.org This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Key features of Fischer-Speier Esterification:

Reversibility : The reaction is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is used, and/or the water formed as a byproduct is removed. researchgate.netorganic-chemistry.org

Catalyst : Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used as catalysts. wikipedia.orgresearchgate.net

Reaction Conditions : The reaction is typically carried out by refluxing the mixture of the carboxylic acid, alcohol, and catalyst. wikipedia.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

While generally effective, the esterification of sterically hindered benzoic acids can be challenging. researchgate.net However, 3-iodo-5-methylbenzoic acid is not typically considered to be severely sterically hindered, and Fischer esterification is a viable method for its conversion to the methyl ester.

| Method | Description | Conditions |

| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgorganic-chemistry.org | Excess alcohol (methanol), strong acid catalyst (e.g., H₂SO₄), reflux. wikipedia.org |

| Reaction with Alkyl Halides | Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide). | Base (e.g., NaH, K₂CO₃), methyl iodide. |

Functional Group Transformations and Derivatization

Once this compound is synthesized, the iodine atom on the aromatic ring serves as a versatile handle for further functionalization through various substitution reactions.

Substitution Reactions on the Aromatic Ring

The iodo group in this compound can be replaced by a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.

Buchwald-Hartwig Amination : This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org This is a powerful method for the synthesis of arylamines.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl iodide to form a palladium(II) intermediate.

Transmetalation (in Suzuki coupling) or Amine Coordination and Deprotonation (in Buchwald-Hartwig amination).

Reductive Elimination : The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

These reactions significantly expand the synthetic utility of this compound, allowing for its conversion into a wide array of more complex molecules.

| Reaction | Description | Key Reagents |

| Suzuki Coupling | Formation of a C-C bond between an aryl halide and an organoboron compound. | Palladium catalyst, base, organoboron reagent. |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. wikipedia.org | Palladium catalyst, ligand, base, amine. |

Oxidation and Reduction Reactions of Side Chains and Carboxyl Groups

The synthesis of precursors for this compound often involves the strategic manipulation of functional groups on the benzene (B151609) ring through oxidation and reduction reactions. These transformations are crucial for introducing or modifying substituents that will ultimately direct iodination and esterification.

Oxidation of Alkyl Side-Chains:

A common method for preparing substituted benzoic acids, which are direct precursors to their methyl ester derivatives, is the oxidation of alkyl side-chains on a benzene ring. libretexts.orglibretexts.orgcsbsju.edu Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are typically employed for this purpose. csbsju.eduyoutube.com The reaction proceeds by converting the benzylic carbon of an alkyl group into a carboxylic acid. libretexts.orgcsbsju.edu An important requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgcsbsju.edu Consequently, alkyl groups like methyl, ethyl, and isopropyl can be oxidized to a carboxyl group, while a tertiary butyl group, lacking a benzylic hydrogen, will not react under these conditions. libretexts.orglibretexts.orgyoutube.com For instance, toluene (B28343) can be oxidized to benzoic acid. csbsju.edu This method is particularly useful for synthesizing substituted benzoic acids that can then be esterified to the corresponding methyl benzoates. libretexts.org

| Reactant | Oxidizing Agent | Product | Key Feature |

| Toluene | KMnO₄ or H₂CrO₄ | Benzoic Acid | Oxidation of methyl side-chain. |

| Ethylbenzene | KMnO₄ or H₂CrO₄ | Benzoic Acid | Cleavage of the alkyl chain. |

| Cumene | KMnO₄ or H₂CrO₄ | Benzoic Acid | Cleavage of the alkyl chain. |

| tert-Butylbenzene | KMnO₄ or H₂CrO₄ | No Reaction | No benzylic hydrogen present. |

Reduction of Nitro Groups and Aryl Ketones:

Reduction reactions are also vital in the synthesis of precursors. Electrophilic nitration followed by reduction is a common strategy to introduce an amino group, which can then be diazotized and replaced in subsequent steps. The reduction of a nitro group to an amine can be achieved through catalytic hydrogenation (H₂ with a catalyst like Pd, Pt, or Ni) or by using metals in an acidic medium, such as zinc, tin, or iron in the presence of HCl. libretexts.org

Similarly, Friedel-Crafts acylation introduces a ketone group onto the aromatic ring. This acyl group can be reduced to an alkyl group via methods like the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com These reductions are significant as they can alter the directing effects of substituents, for example, converting a meta-directing acyl group into an ortho, para-directing alkyl group. libretexts.org

| Functional Group | Reagents | Product |

| Nitro Group | H₂/Catalyst or Metal/Acid | Amino Group |

| Aryl Ketone | Zn(Hg), HCl (Clemmensen) | Alkyl Group |

| Aryl Ketone | H₂NNH₂, KOH (Wolff-Kishner) | Alkyl Group |

Formation of Carbon-Nitrogen Double Bonds (C=N) in Related Systems

The formation of imines, which contain a carbon-nitrogen double bond (C=N), is a significant reaction in organic chemistry. youtube.comyoutube.com While not a direct step in the primary synthesis of this compound, the principles of C=N bond formation are relevant in the broader context of synthesizing related and more complex molecules where such a functional group might be introduced. Imines, also known as Schiff bases, are typically formed through the reaction of a primary amine with an aldehyde or a ketone. youtube.comchemistrysteps.comlibretexts.org

The mechanism can be summarized in the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. youtube.com

Proton transfer to form a zwitterionic intermediate.

Protonation of the oxygen atom and deprotonation of the nitrogen atom to form a carbinolamine.

Protonation of the hydroxyl group to make it a good leaving group (water).

Elimination of water, with the nitrogen's lone pair of electrons forming the C=N double bond, resulting in an iminium ion. youtube.comkhanacademy.org

Deprotonation of the nitrogen to yield the final imine product. youtube.com

It is important to note that secondary amines react with aldehydes and ketones to form enamines, which have a C=C double bond adjacent to the nitrogen atom, rather than an imine. chemistrysteps.com

Advanced Synthetic Approaches and Coupling Reactions

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura Precursors)

While not directly applied to the final structure of this compound, cross-coupling reactions are instrumental in the synthesis of its more complex derivatives and precursors. The iodo- and methyl-substituted benzoate (B1203000) scaffold is a valuable building block that can be further functionalized using transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. A precursor to this compound, such as a bromo- or triflate-substituted analog, could be coupled with an organoboron reagent to introduce a variety of substituents at the 3-position.

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) salt. An iodo-substituted benzoate like this compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group.

These cross-coupling reactions are highly valued for their functional group tolerance and their ability to create complex molecular architectures under relatively mild conditions.

Anionic Domino Processes and Rearrangement Reactions in Benzoate Synthesis

Anionic Domino Processes:

Anionic domino reactions, also known as tandem or cascade reactions, are processes in which a single starting material undergoes multiple bond-forming events in a single pot, often initiated by a single event. researchgate.net These reactions are highly efficient as they reduce the number of separate operations, such as purifications of intermediates, thereby saving time and resources.

In the context of benzoate synthesis, an anionic domino process has been reported for the one-pot synthesis of 3,5-dialkylated methyl benzoate derivatives. rsc.org This process involves the reaction of primary 1,3-dinitroalkanes with 2-ene-4-oxo ester derivatives in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). rsc.org Such methodologies offer a streamlined approach to constructing substituted benzoate rings.

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group from one atom to another within the same molecule, leading to a structural isomer of the original molecule. thermofisher.com Several named rearrangement reactions are fundamental in organic synthesis. thermofisher.com

While not a direct method for the synthesis of the specific substitution pattern of this compound, rearrangement reactions are a broad class of transformations that can be applied to the synthesis of various benzoate derivatives. For example, the Baeyer-Villiger oxidation is a rearrangement reaction that converts a ketone to an ester using a peroxy acid. wiley-vch.de This could be relevant in the synthesis of precursors where a ketone is transformed into an ester functionality.

The benzilic acid rearrangement is another example, involving the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.org While this specific reaction is for diketones, it illustrates the principle of skeletal rearrangements that can be harnessed in organic synthesis. wikipedia.org

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry is an increasingly important technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly for scalability and safety. umontreal.ca In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. acs.org The product is then continuously collected at the outlet.

This methodology has been successfully applied to the synthesis of various compounds, including methyl benzoate derivatives. researchgate.netevergreensinochem.com For example, a continuous-flow process for the diazotization of methyl 2-aminobenzoate (B8764639) to produce methyl 2-(chlorosulfonyl)benzoate has been described. researchgate.net This process significantly reduced reaction times and improved safety by avoiding the accumulation of large quantities of unstable diazonium salts. researchgate.net

Advantages of continuous flow chemistry include:

Enhanced heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for efficient temperature control, which is particularly important for highly exothermic or endothermic reactions.

Improved safety: The small reaction volumes at any given time minimize the risks associated with hazardous reactions or unstable intermediates.

Increased efficiency and yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. researchgate.net

Scalability: Scaling up a reaction in a flow system often involves running the process for a longer duration or using multiple reactors in parallel, rather than using larger and potentially more hazardous batch reactors.

The integration of continuous flow with other technologies, such as supported reagents and catalysts, can further streamline multi-step syntheses. umontreal.ca

Optimization of Reaction Parameters and Conditions

The efficiency of synthesizing this compound is highly dependent on the meticulous optimization of various reaction parameters. These factors collectively influence reaction rates, product yields, and the regioselectivity of transformations, particularly during the critical iodination step of the aromatic ring.

Influence of Solvent Systems and Reaction Media

The choice of solvent is a crucial factor that can significantly impact the outcome of the synthesis, both in the iodination of the precursor and the final esterification. The solvent's polarity, ability to dissolve reagents, and its participation in the reaction mechanism all play vital roles.

In the iodination of aromatic compounds, various solvent systems are employed. For instance, a metal- and base-free method for synthesizing aryl iodides from arylhydrazine hydrochlorides uses dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. nih.govacs.orgnih.gov Acetic acid, often in combination with acetic anhydride, is another common solvent, particularly in reactions involving iodic acid and sulfuric acid. nih.gov The use of aqueous media has also been explored for palladium-catalyzed ortho-iodination of benzoic acids, highlighting a move towards greener chemistry. researchgate.net In some cases, acetonitrile (B52724) (MeCN) is used, especially in metal-free aerobic iodination processes. mdpi.com The selection of the solvent can affect the solubility of the iodine source and the stability of reactive intermediates, thereby influencing the reaction's efficiency and selectivity.

The table below summarizes the impact of different solvent systems on iodination reactions relevant to the synthesis of this compound's precursors.

| Solvent System | Reagents | Typical Reaction | Observations |

| Dimethyl Sulfoxide (DMSO) | Arylhydrazine HCl, I₂ | Iodination via Diazonium Salt | Efficient for metal-free synthesis; facilitates the formation of key intermediates. nih.govacs.org |

| Acetic Acid / Acetic Anhydride | Arene, Iodic Acid, H₂SO₄ | Electrophilic Iodination | Acts as a medium for the generation of a strong electrophilic iodine species. nih.gov |

| Acetic Acid / Acetic Anhydride | 2-Methylbenzoic Acid, I₂, Iodic Acid | Iodination with Zeolite Catalyst | Allows for high-temperature reflux conditions (122°C) to drive the reaction. googleapis.com |

| Aqueous Media | Benzoic Acids, KI | Pd(II)-Catalyzed Ortho-iodination | A greener alternative, though primarily for ortho-iodination. researchgate.net |

| Acetonitrile (MeCN) | Alkyl Ketones, I₂/NaNO₂/Air | Aerobic Oxidative Iodination | Suitable for metal-free systems using air as the terminal oxidant. mdpi.com |

Effects of Temperature and Stoichiometry

Temperature control is a critical parameter in the synthesis of aryl iodides, as it directly influences reaction kinetics and the stability of intermediates. Iodination reactions are often highly exothermic, and failure to control the temperature can lead to side reactions and reduced yields. nih.gov For example, in the Sandmeyer-type synthesis of 2-iodo-5-methyl-benzoic acid from 5-methyl-anthranilic acid, the initial diazotization step is conducted at 0°C, followed by the addition of potassium iodide at a slightly elevated 5°-10°C, and finally reflux to complete the reaction. prepchem.com Similarly, when using potent iodinating systems like iodic acid in sulfuric acid, the temperature must be kept below 10-15°C to prevent vigorous, uncontrolled oxidation of the aromatic substrate. nih.gov

Conversely, some iodination methods require high temperatures. The synthesis of 5-iodo-2-methylbenzoic acid using a zeolite catalyst in acetic acid is performed at a reflux temperature of 122°C for several hours. googleapis.com Another method using iodine monochloride proceeds at 90°C. googleapis.com The synthesis of aryl iodides from arylhydrazines is typically conducted at a moderate temperature of 60°C for 6 hours. nih.govnih.gov

Stoichiometry, the molar ratio of reactants, is also fundamental. In many aryl iodide syntheses, an equimolar ratio of the aryl precursor and the iodine source is used. nih.govacs.org However, in reactions involving catalysts or promoters, the stoichiometry must be carefully balanced. For instance, in the Mizoroki-Heck reaction, high catalyst loading can actually inhibit the reaction. researchgate.net The ratio of the oxidizing agent to the iodine source is also crucial in systems that generate the electrophilic iodine species in situ.

The following table illustrates the range of temperatures used in relevant synthetic steps.

| Reaction / Method | Precursor | Temperature | Stoichiometry |

| Diazotization | 5-Methyl-anthranilic Acid | 0°C | Stoichiometric NaNO₂ |

| Iodination (Sandmeyer) | Diazonium Salt | 5°-10°C, then reflux | Stoichiometric KI |

| Iodination with Iodic Acid | Arene | < 10-15°C | Stoichiometric Arene/Iodic Acid |

| Iodination from Arylhydrazine | Arylhydrazine HCl | 60°C | Equimolar I₂ |

| Iodination with Zeolite Catalyst | 2-Methylbenzoic Acid | 122°C (Reflux) | Catalytic Zeolite |

Catalytic Systems and Promoters in Selective Transformations

The use of catalysts and promoters is essential for achieving regioselectivity and for carrying out transformations under milder conditions. In the context of synthesizing this compound, catalytic systems are primarily employed for the selective iodination of the aromatic ring.

Strong acids like concentrated sulfuric acid are often used as promoters. They assist in generating a highly electrophilic iodine species from less reactive sources like iodic acid or molecular iodine. nih.govacs.org The Fischer esterification of the 3-iodo-5-methylbenzoic acid precursor to the final methyl ester product is also catalyzed by strong acids such as sulfuric acid. uomustansiriyah.edu.iq

More advanced systems utilize transition metals or other promoters. Copper(I) has been shown to catalyze the conversion of aryl bromides to aryl iodides, a reaction tolerant of various functional groups. organic-chemistry.org Silver salts, such as silver mesylate (AgOTs) or silver sulfate (B86663) (Ag₂SO₄), can be used in conjunction with molecular iodine to generate a potent electrophilic iodinating agent, allowing the reaction to proceed at room temperature. acs.orgnih.gov Zeolites, specifically H-β-form zeolite, have been patented as a recyclable catalyst for the iodination of 2-methylbenzoic acid, offering a more sustainable approach. googleapis.com Recently, benzoimidazole-derived organoselenium compounds have been explored as efficient catalysts for activating N-iodo-succinimide towards regioselective monoiodination of electron-rich arenes. nih.gov

A summary of various catalytic systems is provided below.

| Catalyst / Promoter | Reagents | Transformation | Key Advantage |

| Concentrated H₂SO₄ | Benzoic Acid, Methanol | Fischer Esterification | Simple, effective acid catalyst for ester formation. uomustansiriyah.edu.iq |

| Concentrated H₂SO₄ | Arene, Iodic Acid / I₂ | Aromatic Iodination | Generates a powerful electrophilic iodine species. nih.gov |

| H-β-form Zeolite | 2-Methylbenzoic Acid, I₂, Iodic Acid | Regioselective Iodination | Recyclable, solid acid catalyst for greener synthesis. googleapis.com |

| Silver Salts (e.g., AgOTs, Ag₂SO₄) | Arene, I₂ | Regioselective Iodination | Enables reaction at room temperature with high selectivity. acs.orgnih.gov |

| Copper(I) Salts | Aryl Bromide, Iodide Source | Halogen Exchange (Finkelstein) | Mild conditions for converting bromides to iodides. organic-chemistry.org |

| Organoselenium Compounds | Arene, N-Iodosuccinimide (NIS) | Regioselective Iodination | Metal-free catalysis for activating NIS. nih.gov |

Control of Reactive Intermediates

The synthesis of aryl iodides often proceeds through highly reactive intermediates, and controlling their formation and subsequent reactions is key to preventing the formation of byproducts. In the synthesis from arylhydrazines, for example, the reaction mechanism involves the formation of an arenediazonium salt, which then undergoes a single-electron transfer to generate an aryl radical and an iodine radical. nih.govacs.org The combination of these radicals yields the desired aryl iodide. However, if a base is present, byproducts such as azides and anilines can be formed. nih.govacs.org Therefore, carrying out the reaction under metal- and base-free conditions is crucial for maximizing the yield of the target product.

In electrophilic aromatic substitution reactions, the key intermediate is often a charged species, such as a cyclic iodonium (B1229267) ion, formed by the attack of an electrophilic iodine species (I⁺) on the aromatic ring. mdpi.com The stability and reactivity of this intermediate are influenced by the solvent and the electronic nature of the substituents on the ring. The conditions must be optimized to ensure that the intermediate proceeds to the desired product rather than undergoing side reactions. In reactions involving hypervalent iodine reagents, radical reactivities can also come into play, requiring careful control to guide the reaction down the desired pathway.

Managing these intermediates often involves strict control over the reaction parameters discussed previously:

Temperature: Low temperatures can stabilize sensitive intermediates like diazonium salts. prepchem.com

Stoichiometry and Reagent Choice: Avoiding bases can prevent side reactions of diazonium salt intermediates. acs.org

Solvent: The solvent can influence the lifetime and reaction pathways of radical or ionic intermediates.

By carefully optimizing these conditions, the formation of undesired products is minimized, leading to a more efficient and cleaner synthesis of this compound.

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and crystallographic data for the chemical compound this compound has found no publicly available experimental results. Detailed structural and electronic information, which is typically determined through techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, could not be located in scientific literature, chemical databases, or other public repositories.

Consequently, the specific analytical data required to detail the structural elucidation and spectroscopic characterization of this compound, as outlined in the requested article structure, is unavailable. This includes:

¹H (Proton) NMR Spectroscopic Analysis: No data on chemical shifts, multiplicities, or coupling constants for the hydrogen atoms in the molecule were found.

¹³C (Carbon-13) NMR Spectroscopic Analysis: Information on the chemical shifts of the carbon atoms, which is crucial for confirming the carbon framework, was not available.

¹⁹F (Fluorine-19) NMR for Fluorinated Analogs: While ¹⁹F NMR is a valuable technique for fluorinated compounds, specific data for fluorinated analogs of this compound were not found in the context of a comparative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: No characteristic vibrational frequencies for the functional groups present in the molecule could be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Data regarding the electronic absorption properties of the compound, including maximum absorbance wavelengths (λmax), were not located.

Without access to this foundational experimental data, a scientifically accurate and informative article focusing on the specific characterization of this compound cannot be generated.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For Methyl 3-iodo-5-methylbenzoate, with a molecular formula of C9H9IO2, the expected molecular weight is approximately 276.07 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to form a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the stable aromatic ring, this peak is anticipated to be relatively intense. The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic esters and iodo-substituted compounds.

Key Predicted Fragmentation Pathways:

Loss of the Methoxy (B1213986) Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH3), which would result in the formation of an acylium ion. For this compound, this would correspond to a fragment ion with a mass-to-charge ratio (m/z) of [M - 31]⁺.

Loss of the Ester Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the entire methyl ester group (•COOCH3), resulting in a fragment at [M - 59]⁺.

Cleavage involving the Iodine Atom: The carbon-iodine bond is susceptible to cleavage, leading to the loss of an iodine radical (•I), which would produce a fragment at [M - 127]⁺. Alternatively, the iodine atom itself could be detected as an ion at m/z 127.

Fragments of the Aromatic Ring: Further fragmentation of the aromatic ring can produce characteristic ions, although these are often of lower intensity.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Description | Predicted m/z | Relative Abundance |

| Molecular Ion [C9H9IO2]⁺ | 276 | Moderate to High |

| Loss of •OCH3 [M - 31]⁺ | 245 | High |

| Loss of •COOCH3 [M - 59]⁺ | 217 | Moderate |

| Loss of •I [M - 127]⁺ | 149 | Moderate |

| Iodine Ion [I]⁺ | 127 | Moderate |

It is important to note that the actual mass spectrum could be influenced by the specific conditions of the analysis, such as the ionization energy used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the structures of analogous compounds.

The molecule is expected to be largely planar, with the methyl ester group potentially exhibiting some rotational freedom around the C-C bond connecting it to the benzene (B151609) ring. The bond lengths and angles within the benzene ring will be influenced by the electronic effects of the iodo and methyl substituents. The carbon-iodine bond length is anticipated to be in the typical range for aryl iodides.

For comparison, the crystal structure of a related compound, methyl 2-hydroxy-4-iodobenzoate, reveals a largely planar molecule. nih.gov

In the absence of strong hydrogen bond donors, the intermolecular interactions in the crystal lattice of this compound are expected to be dominated by weaker forces.

Halogen Bonding: A significant interaction is predicted to be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich atom of a neighboring molecule, such as the carbonyl oxygen. This type of interaction is a well-established feature in the crystal engineering of iodo-substituted organic compounds. researchgate.netacs.orgrsc.orgnih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the methyl groups or the aromatic ring and the carbonyl oxygen of a neighboring molecule are also likely to be present.

Should a crystal structure of this compound be determined, advanced refinement methodologies would be crucial for obtaining a precise and accurate model. Programs like SHELXL are widely used for the refinement of small-molecule crystal structures. nih.govoup.comokstate.eduuky.edumit.edu These methods allow for the modeling of atomic positions, thermal displacement parameters, and any potential disorder within the crystal. For a structure containing a heavy atom like iodine, careful treatment of anomalous dispersion effects would be necessary to determine the absolute structure if the crystal is non-centrosymmetric.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the separation and identification of volatile and semi-volatile compounds. It would be particularly useful for separating and identifying different isomers of iodomethylbenzoate, which may have very similar mass spectra but different retention times on a GC column. The choice of the GC column's stationary phase would be critical for achieving optimal separation of the isomers. copernicus.orgnih.govresearchgate.netmdpi.com

Interactive Data Table: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile (B52724) or Water/Methanol | UV-Vis | Purity Assessment |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | Isomer Separation and Identification |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for Methyl 3-iodo-5-methylbenzoate.

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, the geometry is largely defined by the orientation of the methyl ester group relative to the benzene (B151609) ring.

Studies on the parent compound, methyl benzoate (B1203000), have shown it to be planar in its ground state. rsc.org The presence of substituents at the meta positions (positions 3 and 5) is not expected to introduce significant steric hindrance that would force the ester group out of the plane of the aromatic ring, unlike bulky ortho-substituents which can cause a significant twist. rsc.org Therefore, the optimized geometry of this compound is predicted to be largely planar. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to precisely determine bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-I Bond Length | ~2.10 Å | The length of the covalent bond between the aromatic carbon and the iodine atom. |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | Average bond lengths within the benzene ring, with slight variations due to substituent effects. |

| C=O Bond Length | ~1.22 Å | The length of the carbonyl double bond in the ester group. |

| C-O (ester) Bond Length | ~1.35 Å | The length of the single bond between the carbonyl carbon and the ester oxygen. |

| O-CH₃ Bond Length | ~1.44 Å | The length of the single bond between the ester oxygen and the methyl carbon. |

Note: These values are estimations based on typical DFT results for substituted aromatic esters and iodinated aromatic compounds.

The electronic properties of this compound are governed by the interplay of its constituent functional groups. The methyl group (-CH₃) is a weak electron-donating group through induction and hyperconjugation. The iodine atom (-I) exhibits a dual electronic nature: it is electron-withdrawing inductively (-I effect) but electron-donating through resonance (+M effect). The methyl ester group (-COOCH₃) is an electron-withdrawing group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For substituted benzenes, the energies and distributions of these frontier orbitals dictate reactivity, particularly in aromatic substitution reactions. wuxiapptec.comyoutube.com The HOMO is expected to have significant contributions from the π-system of the benzene ring and the p-orbitals of the iodine atom, while the LUMO will likely be localized more over the electron-withdrawing ester group and the π-system. DFT calculations can provide precise energy levels for these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital; related to ionization potential and reactivity towards electrophiles. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital; related to electron affinity and reactivity towards nucleophiles. |

Note: These are typical energy ranges for similar aromatic compounds calculated using DFT methods.

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level are widely used to predict ¹H and ¹³C NMR chemical shifts with good accuracy. rsc.orgacs.orgmdpi.com The predicted shifts for this compound would be based on the calculated electron density around each nucleus, influenced by the inductive and resonance effects of the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale for Prediction |

|---|---|---|---|

| C1 (-COOCH₃) | - | ~132 | Attached to the electron-withdrawing ester group. |

| C2 | ~8.0 | ~130 | Ortho to the ester group, deshielded. |

| C3 (-I) | - | ~95 | Directly bonded to iodine, experiencing a strong heavy-atom effect, shifting it upfield. |

| C4 | ~7.8 | ~138 | Positioned between two electron-withdrawing groups (I and COOCH₃), highly deshielded. |

| C5 (-CH₃) | - | ~140 | Attached to the electron-donating methyl group. |

| C6 | ~7.5 | ~128 | Ortho to the methyl group, slightly shielded relative to other aromatic protons. |

| -OCH₃ | ~3.9 | ~52 | Typical shift for a methyl ester. |

Note: Shifts are referenced against TMS and are estimations based on additive models and DFT calculations on analogous structures. stenutz.eu

IR Spectroscopy: DFT calculations can also simulate vibrational frequencies. For this compound, the most prominent peaks in the IR spectrum would be the C=O stretch of the ester and the C-O stretches. Aromatic esters show a characteristic strong C=O absorption. libretexts.orgspectroscopyonline.comorgchemboulder.com The presence of conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic esters. spectroscopyonline.comorgchemboulder.com

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium-Weak |

| C=O Carbonyl Stretch (ester) | 1715 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Asymmetric C-C-O Stretch | 1250 - 1310 | Strong |

| Symmetric O-C-C Stretch | 1100 - 1130 | Strong |

Note: Ranges are based on typical values for aromatic esters and iodoaromatics. spectroscopyonline.comspectroscopyonline.com

Molecular Modeling of Intermolecular Interactions

This compound can participate in several types of non-covalent interactions that are crucial for its physical properties and behavior in condensed phases. The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. More uniquely, the iodine atom can participate in halogen bonding. rsc.org Halogen bonding is a directional, non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). DFT calculations can be used to map the electrostatic potential surface of the molecule, identifying the positive σ-hole on the iodine atom and the negative potential on the carbonyl oxygen, and to calculate the binding energies of dimers or clusters. rsc.org

Quantitative Analysis of Substituent Effects (e.g., Hammett, Inductive Constants)

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of benzene derivatives. wikipedia.orgchemeurope.compharmacy180.com The electronic influence of the iodo and methyl groups on the reactivity of the ester group (e.g., in saponification) can be predicted using their respective Hammett substituent constants (σ).

Iodo group (-I): The iodo substituent at the meta position primarily exerts an electron-withdrawing inductive effect.

Methyl group (-CH₃): The methyl substituent at the meta position has a weak electron-donating inductive effect.

Table 5: Hammett Substituent Constants

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| Iodo (-I) | meta | +0.353 wikipedia.org | Electron-withdrawing |

Solvation Dynamics Studies in Complex Media

Understanding how a molecule interacts with its solvent environment is critical for predicting its behavior in solution. Solvation dynamics can be studied computationally using methods like molecular dynamics (MD) simulations, often combined with a quantum mechanical description of the solute (QM/MM methods). acs.org These simulations can model the rearrangement of solvent molecules around this compound following electronic excitation or a change in charge state. Studies on similar methyl benzoate derivatives have shown that solvation dynamics can be significantly slowed when the molecule is confined within a complex environment, such as a protein binding site. nih.govmdpi.com For this compound, simulations could explore the specific interactions with different solvents, distinguishing between polar (e.g., water, DMSO) and non-polar (e.g., benzene, chloroform) media and highlighting the roles of hydrogen and halogen bonding in the solvation shell.

Molecular Interactions and Recognition in Chemical Systems

Investigation of Halogen Bonding Interactions

The presence of an iodine atom on the aromatic ring of Methyl 3-iodo-5-methylbenzoate makes it a potential candidate for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner. The strength and geometry of these bonds are influenced by the nature of the halogen and the electron-donating or -withdrawing character of the substituents on the aromatic ring.

In a hypothetical crystal lattice of this compound, the iodine atom could engage in halogen bonds with electron-rich sites on neighboring molecules, such as the oxygen atoms of the ester group. The specific parameters of these interactions, including bond distances and angles, would require experimental determination through techniques like X-ray crystallography.

Table 1: Potential Halogen Bond Parameters in this compound

| Donor Atom | Acceptor Atom | Potential Distance (Å) | Potential Angle (°) |

| I | O (carbonyl) | Data not available | Data not available |

| I | O (ester) | Data not available | Data not available |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be investigated in a crystallographic study.

Exploration of Hydrogen Bonding Networks

A detailed analysis of the crystal structure would be necessary to identify and characterize the geometry of these potential hydrogen bonding networks, including the formation of specific motifs or synthons.

Non-Covalent Interactions in Crystal Structures

A comprehensive crystallographic study would provide insights into the supramolecular assembly and the specific roles of different non-covalent interactions in the crystal lattice of this compound.

Binding Thermodynamics in Model Systems

Understanding the thermodynamics of how this compound interacts with other molecules in model systems is crucial for predicting its behavior in more complex environments. Techniques such as Isothermal Titration Calorimetry (ITC) could be employed to measure the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding to various host molecules. This data would provide a quantitative measure of the strength and nature of the non-covalent interactions involved.

Table 2: Hypothetical Thermodynamic Parameters for Binding of this compound

| Model System | Binding Affinity (Ka) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| Cyclodextrin Host | Data not available | Data not available | Data not available |

| Synthetic Receptor | Data not available | Data not available | Data not available |

Note: This table illustrates the type of thermodynamic data that would be sought in binding studies. No experimental data is currently available for this compound.

Current Research Challenges and Future Directions

Strategies for Enhanced Regioselectivity and Stereoselectivity in Synthesis

A primary challenge in the synthesis of polysubstituted aromatic compounds is controlling the position of incoming functional groups, a concept known as regioselectivity. The synthesis of Methyl 3-iodo-5-methylbenzoate requires the precise introduction of the iodine atom at the C3 position, meta to both the methyl and methyl ester groups.

Current research focuses on directing group strategies to achieve high regioselectivity. For instance, methods have been developed for the ortho-iodination of benzoic acids using transition metal catalysts like palladium and iridium, where the carboxylic acid group directs the iodination to the adjacent position acs.orgresearchgate.netresearchgate.net. While not directly applicable to the meta-substitution pattern of this compound, these studies highlight a key strategy. Future work could explore novel directing groups or catalyst systems capable of achieving selective meta-iodination, potentially by exploiting steric or electronic biases imparted by the existing substituents.

The challenge lies in overcoming the inherent directing effects of the methyl (ortho-, para-directing) and methyl ester (meta-directing) groups. Strategies may include:

Kinetic vs. Thermodynamic Control: Investigating reaction conditions (temperature, time, catalyst) that favor the formation of the thermodynamically more stable, or kinetically preferred, 3-iodo isomer.

Steric Hindrance: Employing sterically bulky iodinating agents that preferentially attack the less hindered C3 position.

Multi-step Synthesis: Utilizing a precursor with a directing group that facilitates iodination at the desired position, followed by modification or removal of the directing group.

It is important to note that this compound is an achiral molecule. Therefore, stereoselectivity, which deals with the spatial orientation of atoms and functional groups, is not a factor in its direct synthesis.

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for the synthesis of aryl iodides often involve harsh reagents, toxic solvents, and significant waste generation. A major thrust of current research is the development of more environmentally benign "green" synthetic routes su.se.

Key green chemistry principles being applied to the synthesis of compounds like this compound include:

Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives. For example, polyethylene glycol (PEG-400) has been explored as a green reaction medium for the iodination of aromatic compounds benthamdirect.com. Water is also being used as a solvent for some cyclization reactions to create related heterocyclic structures rsc.org.

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product su.sebohrium.combohrium.com. For instance, methods for synthesizing aryl iodides from aromatic amines have been developed that are metal-free and allow for the recovery of reagents nih.gov.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste bohrium.com. This involves designing reactions with high atom economy, such as addition reactions, and avoiding the use of stoichiometric reagents that are not incorporated into the product.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating nih.gov.

Future research will focus on integrating these principles into a holistic, sustainable process for producing this compound, potentially starting from renewable feedstocks nih.gov.

Improved Techniques for Isomer Separation and High-Purity Isolation

The synthesis of this compound can lead to the formation of other regioisomers, such as Methyl 2-iodo-5-methylbenzoate or Methyl 4-iodo-3-methylbenzoate. The separation of these closely related isomers and the isolation of the desired product in high purity are critical for its use in subsequent applications, particularly in pharmaceuticals and materials science.

Current and future research in this area focuses on advanced separation and purification techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful tool for separating isomers with very similar physical properties. Methods are being optimized by varying the stationary phase (e.g., reversed-phase C18 columns) and the mobile phase composition to achieve baseline separation nih.govnih.gov.

Flash Column Chromatography: This remains a standard and effective method for purification. Research involves exploring new solvent systems (eluents) and solid phases (e.g., silica gel of varying particle sizes) to enhance separation efficiency nih.govrsc.org.

Crystallization: For solid compounds, developing optimized crystallization protocols (e.g., choice of solvent, cooling rate) can be a highly effective and scalable method for achieving high purity by selectively crystallizing the desired isomer.

The table below summarizes common techniques used for the purification and analysis of substituted benzoates.

| Technique | Principle | Application in High-Purity Isolation |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Separation of closely related regioisomers; purity analysis. |

| Flash Column Chromatography | Adsorption chromatography under pressure for rapid separation. | Preparative separation of the desired product from byproducts and unreacted starting materials. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step to obtain highly pure crystalline product. |

| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a gaseous mobile phase. | Purity assessment and quantification of isomeric impurities. |

Future efforts will likely involve the development of more selective chromatographic materials and the integration of in-line monitoring techniques to optimize the purification process in real-time.

Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Analysis

A thorough understanding of the structure, properties, and reactivity of this compound requires a combination of advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the molecular structure and regiochemistry. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the 1,3,5-substitution pattern. While specific experimental spectra for this compound are not widely published, data for related structures like methyl benzoate (B1203000) and other substituted benzoates are well-documented and serve as a basis for spectral assignment rsc.orgrsc.orghmdb.cachemicalbook.com.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the ester carbonyl (C=O) stretch and C-H bonds.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are increasingly used to complement experimental findings oup.commdpi.com. These computational methods can be used to:

Predict and confirm spectroscopic data (e.g., NMR chemical shifts).

Determine stable molecular conformations and geometric parameters.

Model reaction mechanisms and calculate the energies of transition states and intermediates, providing insight into reaction kinetics and selectivity acs.orgrsc.org.

Calculate electronic properties, such as molecular orbital energies and charge distributions, to understand reactivity.

The synergy between these advanced spectroscopic and computational methods provides a powerful toolkit for a comprehensive analysis of this compound, from its fundamental structure to its complex chemical behavior.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3-iodo-5-methylbenzoate, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach starts with methyl 3-amino-5-methylbenzoate, which undergoes iodination via electrophilic substitution. Key steps include:

- Iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at controlled temperatures (0–25°C) to minimize side reactions.

- Esterification : If starting from a carboxylic acid precursor, methyl ester formation via Fischer esterification (H₂SO₄/MeOH) is required.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to isolate the product.

- Critical Parameters : Reaction temperature, stoichiometry of iodinating agents, and inert atmosphere (N₂/Ar) to prevent oxidation. Methodological rigor in documenting reaction conditions is essential for reproducibility .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as a singlet (C5-methyl, δ ~2.4 ppm) and a doublet (C3-iodo substituent coupling, δ ~7.5–8.0 ppm). Methoxy group (COOCH₃) resonates at δ ~3.9 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon (δ ~167 ppm), iodinated aromatic carbon (δ ~95 ppm, C-I coupling), and methyl groups (δ ~21 ppm for C5-CH₃, δ ~52 ppm for COOCH₃).

- IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-I vibration (~485 cm⁻¹).

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) or GC-MS (electron ionization) to confirm purity (>95%) and detect trace impurities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water to separate organic and aqueous phases, removing polar byproducts.

- Column Chromatography : Silica gel with a nonpolar-to-moderately polar solvent system (e.g., hexane/ethyl acetate 9:1 to 7:3). Monitor fractions via TLC (Rf ~0.4 in hexane/EtOAc 8:2).

- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) to enhance crystal formation.

- Challenges : Iodine’s polarizability may lead to tailing during chromatography; adding 1–2% triethylamine to the mobile phase can mitigate this .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in disordered structures?

- Answer :

- Software Tools : Use SHELXL for refinement, employing restraints for anisotropic displacement parameters (ADPs) of the iodine atom, which has significant electron density. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

- Data Collection : High-resolution X-ray data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.

- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., methyl or methoxy groups) and applying similarity constraints on bond lengths/angles.

- Validation : Cross-check with Hirshfeld surface analysis or PLATON’s ADDSYM to detect missed symmetry .

Q. What advanced strategies optimize the iodination step to improve yield and minimize polyiodination?

- Answer :

- Electrophilic Directed Iodination : Use directing groups (e.g., ester or methyl) to regioselectively activate the C3 position.

- Catalytic Systems : Employ Pd(II)/Cu(I) catalysts for directed C-H iodination, reducing excess iodine usage.

- Kinetic Control : Lower reaction temperatures (0–5°C) and shorter reaction times (<2 hours) to favor mono-iodination.

- In Situ Monitoring : ReactIR or HPLC tracking to terminate the reaction at optimal conversion (~85–90%).

- Byproduct Analysis : LC-MS to identify polyiodinated species; adjust stoichiometry if detected .

Q. How can mechanistic studies elucidate the iodination pathway of this compound?

- Answer :

- Isotopic Labeling : Use deuterated substrates (e.g., D₃C-benzoate) to track proton transfer steps via NMR.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for iodination at C3 vs. competing positions.

- Trapping Intermediates : Quench reactions at partial conversion and analyze intermediates via LC-MS or MALDI-TOF.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Q. What methodologies are recommended for analyzing trace impurities or degradation products in this compound?

- Answer :

- HPLC-PDA/HRMS : High-resolution mass spectrometry (e.g., Q-TOF) coupled with photodiode array detection to identify impurities (e.g., de-iodinated or oxidized byproducts).

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 48 hours, then profile degradation pathways.

- NMR Relaxation Editing : Use ¹H-¹³C HSQC with T₁ρ filtering to suppress major compound signals and enhance impurity detection .

Methodological Best Practices

- Data Documentation : Adhere to IUPAC nomenclature and report yield, purity, and spectral data (NMR, IR, HRMS) in line with journals like Medicinal Chemistry Research .

- Safety Protocols : Follow GHS guidelines for handling iodine-containing compounds (e.g., PPE, fume hood use) as per safety data sheets .

- Software Citations : Cite SHELXL and ORTEP-3 when reporting crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.